molecular formula C8H13N5O B12912474 1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine

1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine

Cat. No.: B12912474
M. Wt: 195.22 g/mol
InChI Key: GRSLKNSASALPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with methoxyguanidine under specific conditions. One common method involves the use of p-toluenesulfonic acid as a catalyst in a solvent-free environment . This method is advantageous due to its eco-friendly nature and high yield. The reaction conditions usually include grinding the reactants together, which facilitates the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and anticancer effects. The compound may also interfere with nucleic acid synthesis, thereby inhibiting the growth and proliferation of microorganisms and cancer cells .

Comparison with Similar Compounds

1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-methoxyguanidine

InChI

InChI=1S/C8H13N5O/c1-5-4-6(2)11-8(10-5)12-7(9)13-14-3/h4H,1-3H3,(H3,9,10,11,12,13)

InChI Key

GRSLKNSASALPRK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NOC)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NOC)C

Origin of Product

United States

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